molecular formula C18H20N4OS B2436417 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448070-48-1

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2436417
CAS No.: 1448070-48-1
M. Wt: 340.45
InChI Key: MJBWDGPUVAKHCA-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features an indole ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and piperidine derivatives through amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its effects on different physiological pathways and its potential as a drug candidate.

    Biochemistry: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
  • 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)ethanamide
  • 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of indole, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-indol-1-yl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(13-22-9-5-14-3-1-2-4-16(14)22)20-15-6-10-21(11-7-15)18-19-8-12-24-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBWDGPUVAKHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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